

Application Notes: Quantitative Analysis of ZR17-2 in Human Plasma

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Compound of Interest

Compound Name: zr17-2

Cat. No.: B11827293

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Introduction

ZR17-2 is a novel small molecule inhibitor of the XYZ signaling pathway being investigated for applications in oncology. Accurate quantification of **ZR17-2** in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies during drug development.^{[1][2][3]} These application notes describe three validated analytical methods for the determination of **ZR17-2** concentrations in human plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method is the gold standard for the bioanalysis of **ZR17-2**, offering superior sensitivity and specificity, making it ideal for clinical pharmacokinetic studies where low concentrations are expected.^{[4][5]} The objective of validating this bioanalytical assay is to demonstrate its suitability for its intended purpose.^[1]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma sample, standard, or quality control (QC) sample, add 300 µL of acetonitrile containing the internal standard (IS), d4-**ZR17-2**.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for analysis.[\[6\]](#)

2. Liquid Chromatography Conditions

- HPLC System: Thermo Separation Products Liquid Chromatograph or equivalent.
- Column: Phenomenex C18 (50x4.6 mm, 5.0 µm).[\[7\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[7\]](#)
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- Gradient: Start at 15% B, linear gradient to 85% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

3. Mass Spectrometry Conditions

- Mass Spectrometer: API 4000 triple-quadrupole MS or equivalent.[\[4\]](#)
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **ZR17-2**: m/z 410.2 → 285.1
 - d4-**ZR17-2** (IS): m/z 414.2 → 289.1[\[4\]](#)

- Key Parameters: Optimized declustering potential, collision energy, and source temperatures.

Data Presentation

The method was validated according to ICH M10 guidelines.[1][8]

Validation Parameter	Result	Acceptance Criteria
Linear Range	0.1 - 200 ng/mL	$r^2 \geq 0.99$
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Accuracy: $\pm 20\%$, Precision: $\leq 20\%$
Intra-day Accuracy (% Bias)	-3.5% to 2.8%	$\pm 15\%$ ($\pm 20\%$ at LLOQ)
Intra-day Precision (%RSD)	2.1% to 5.5%	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Inter-day Accuracy (% Bias)	-4.1% to 3.2%	$\pm 15\%$ ($\pm 20\%$ at LLOQ)
Inter-day Precision (%RSD)	3.8% to 6.2%	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Matrix Effect (%RSD)	$< 7\%$	$\leq 15\%$
Recovery (%)	$> 91\%$	Consistent and reproducible

Workflow Diagram



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Workflow for LC-MS/MS quantification of **ZR17-2**.

Method 2: HPLC-UV for Routine Analysis

This method provides a cost-effective and accessible alternative to LC-MS/MS for the analysis of samples where high sensitivity is not required, such as in formulation development or for toxicokinetic studies with higher dose levels.[9][10]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

- To 200 μL of plasma sample, add 50 μL of internal standard solution.
- Add 1 mL of ethyl acetate.
- Vortex for 2 minutes.
- Centrifuge at 4,000 x g for 10 minutes.
- Transfer the organic (upper) layer to a new tube.
- Evaporate the solvent under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase.

2. HPLC-UV Conditions

- HPLC System: Standard HPLC system with a UV detector.
- Column: ACE CN (cyano) column (4.6 mm I.D, 200 mm length, 5 μm particle size).[11]
- Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5) (60:40, v/v).
- Flow Rate: 1.0 mL/min.[9]
- Injection Volume: 20 μL .
- Detection: UV absorbance at 254 nm.
- Run Time: 10 minutes.

Data Presentation

Validation Parameter	Result	Acceptance Criteria
Linear Range	50 - 5000 ng/mL	$r^2 \geq 0.99$
Lower Limit of Quantification (LLOQ)	50 ng/mL	Accuracy: $\pm 20\%$, Precision: $\leq 20\%$
Intra-day Accuracy (% Bias)	-5.2% to 4.5%	$\pm 15\%$
Intra-day Precision (%RSD)	4.1% to 7.8%	$\leq 15\%$
Inter-day Accuracy (% Bias)	-6.8% to 5.1%	$\pm 15\%$
Inter-day Precision (%RSD)	5.5% to 8.9%	$\leq 15\%$
Recovery (%)	> 85%	Consistent and reproducible

Method 3: Competitive ELISA for High-Throughput Screening

The competitive ELISA is designed for the rapid quantification of **ZR17-2** in a large number of samples and is particularly useful for non-clinical screening studies.[\[12\]](#)[\[13\]](#) The principle relies on the competition between **ZR17-2** in the sample and a fixed amount of enzyme-labeled **ZR17-2** for binding to a limited number of anti-**ZR17-2** antibody-coated wells. The resulting signal is inversely proportional to the concentration of **ZR17-2** in the sample.

Experimental Protocol

1. Plate Preparation

- Coat a 96-well high-binding microplate with anti-**ZR17-2** monoclonal antibody (1 $\mu\text{g/mL}$ in coating buffer) and incubate overnight at 4°C.
- Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
- Block the plate with 200 μL /well of Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature.[\[12\]](#)

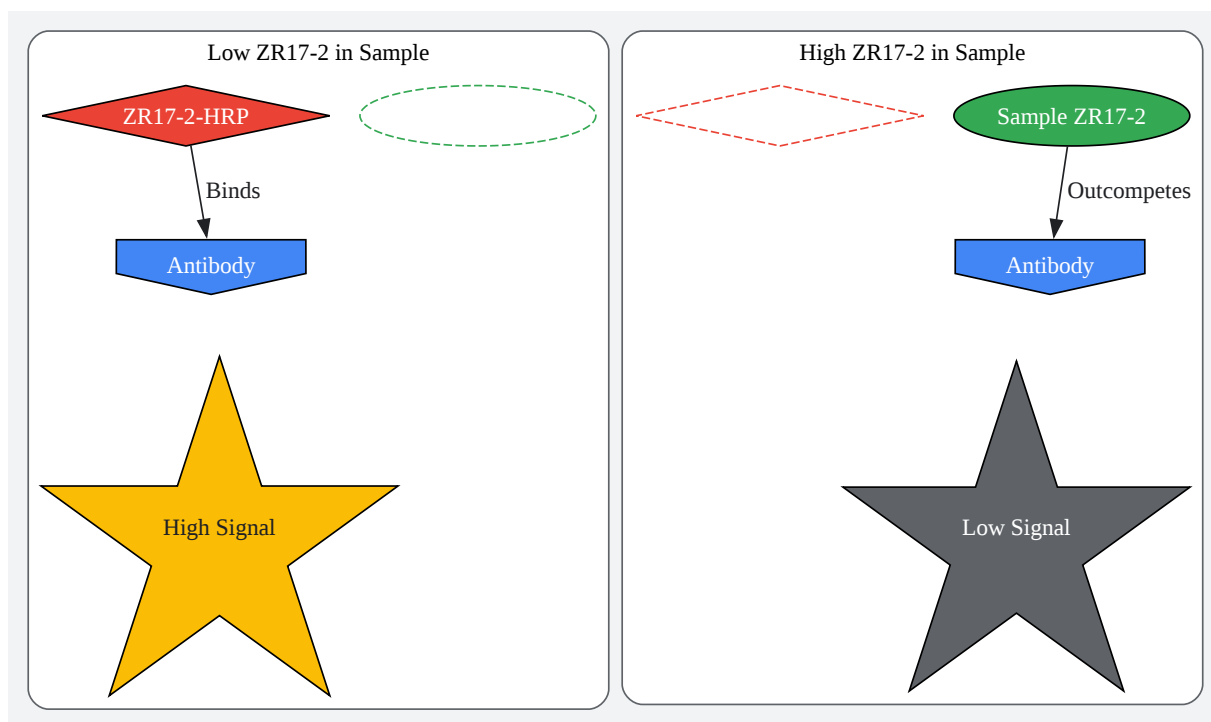
2. Assay Procedure

- Add 50 µL of standards, QCs, or plasma samples to the wells.
- Immediately add 50 µL of **ZR17-2**-HRP (Horseradish Peroxidase) conjugate to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate 5 times with Wash Buffer.
- Add 100 µL of TMB Substrate to each well and incubate for 15 minutes in the dark.[\[13\]](#)
- Stop the reaction by adding 50 µL of Stop Solution (1N HCl).
- Read the absorbance at 450 nm on a microplate reader.

Data Presentation

Validation Parameter	Result	Acceptance Criteria
Dynamic Range	1 - 250 ng/mL	4-Parameter Logistic Fit ($R^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	1 ng/mL	Accuracy: $\pm 20\%$, Precision: $\leq 20\%$
Intra-assay Precision (%CV)	$< 10\%$	$\leq 15\%$
Inter-assay Precision (%CV)	$< 12\%$	$\leq 15\%$
Specificity	No significant cross-reactivity with major metabolites	Documented

Assay Principle Diagram



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Principle of the competitive ELISA for **ZR17-2**.

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